

The Role of AZD1979 in Energy Expenditure: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD1979

Cat. No.: B605748

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD1979 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).^{[1][2][3][4][5]} Preclinical studies have demonstrated its efficacy in promoting weight loss through a dual mechanism of action: reduction of food intake and preservation of energy expenditure.^{[1][2][3][4]} This technical guide provides a comprehensive overview of the role of **AZD1979** in energy expenditure, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Introduction: The Melanin-Concentrating Hormone System and Energy Homeostasis

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy balance. It is primarily produced in the lateral hypothalamus and zona incerta. MCH exerts its effects by binding to its G-protein coupled receptor, MCHR1. Activation of MCHR1 is known to be orexigenic, meaning it stimulates food intake and promotes weight gain. Consequently, antagonism of MCHR1 has emerged as a promising therapeutic strategy for the treatment of obesity.

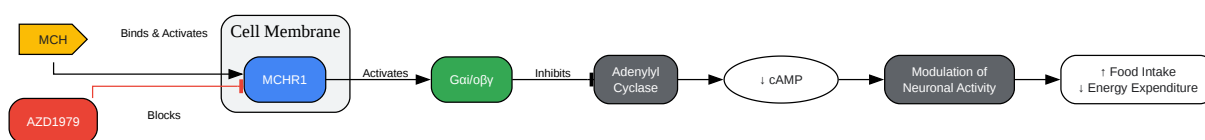
AZD1979 was developed as a potent and selective MCHR1 antagonist.[1][6] It has been shown to effectively cross the blood-brain barrier and bind to MCHR1 in the central nervous system, leading to a reduction in body weight in preclinical models.[1][2][3] A key finding from these studies is that the weight loss induced by **AZD1979** is not solely attributable to decreased caloric intake but also involves a significant contribution from increased energy expenditure.[1][2][3][4]

Mechanism of Action of AZD1979

AZD1979 functions by competitively blocking the binding of endogenous MCH to the MCHR1. This antagonism inhibits the downstream signaling cascade that normally promotes energy storage and reduces energy expenditure. The specificity of **AZD1979** for MCHR1 has been confirmed in studies using Mchr1 knockout (KO) mice, where the compound showed no effect on food intake or body weight.[1][2][3]

Signaling Pathway

MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to the G α i/o family of G proteins. Upon binding of MCH, the receptor activates downstream signaling pathways that ultimately influence neuronal activity and energy homeostasis. The antagonism by **AZD1979** blocks this activation.



[Click to download full resolution via product page](#)

Figure 1: MCHR1 Signaling Pathway and **AZD1979** Inhibition.

Quantitative Data from Preclinical Studies

The effects of **AZD1979** on energy expenditure have been quantified in various preclinical models. The data presented below is a summary of key findings from studies in diet-induced

obese (DIO) mice and beagle dogs.

Table 1: In Vitro and In Vivo Potency of AZD1979

Parameter	Value	Species	Assay	Reference
IC50	~12 nM	Not Specified	MCHR1 Antagonism	[4]
Ki (Binding)	12.1 nM	Not Specified	MCHR1 Binding	[5]
Ki (GTPyS)	5.1 nM	Not Specified	MCHR1 Functional	[5]

Table 2: Effects of AZD1979 on Body Weight and Energy Expenditure in DIO Mice

Treatment Group	Dose	Duration	Change in Body Weight	Change in Food Intake	Change in Energy Expenditure	Reference
Vehicle	-	21 days	-	-	-	[1]
AZD1979	20 µmol/kg (p.o., twice daily)	21 days	Dose-dependent reduction	Initial decrease	Preserved/Increased	[1]
AZD1979	40 µmol/kg (p.o., twice daily)	21 days	Dose-dependent reduction	Initial decrease	Preserved/Increased	[1]
AZD1979	60 µmol/kg (p.o., twice daily)	21 days	Dose-dependent reduction	Initial decrease	Preserved/Increased	[1]
Pair-fed Vehicle	-	-	Less reduction than AZD1979 group	Matched to AZD1979 group	-	[1]

Table 3: Effects of AZD1979 on Body Weight in Beagle Dogs

Treatment Group	Dose	Duration	Change in Body Weight	Reference
Vehicle	-	Not Specified	-	[1]
AZD1979	Not Specified	Not Specified	Dose-dependent reduction	[1]

Experimental Protocols

The findings regarding **AZD1979**'s impact on energy expenditure are supported by a series of well-defined experimental protocols.

Diet-Induced Obesity (DIO) Mouse Model

- Animals: Male C57BL/6J mice are typically used.
- Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity.
- Treatment: **AZD1979** or vehicle is administered orally, often twice daily.
- Measurements: Body weight, food intake, and body composition are monitored regularly.

Indirect Calorimetry

This technique is used to measure energy expenditure.

- Apparatus: Mice are housed individually in metabolic cages (e.g., Comprehensive Laboratory Animal Monitoring System - CLAMS).
- Acclimation: Animals are acclimated to the cages for a period before data collection begins.
- Measurements: Oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER = VCO₂/VO₂), and locomotor activity are continuously monitored.

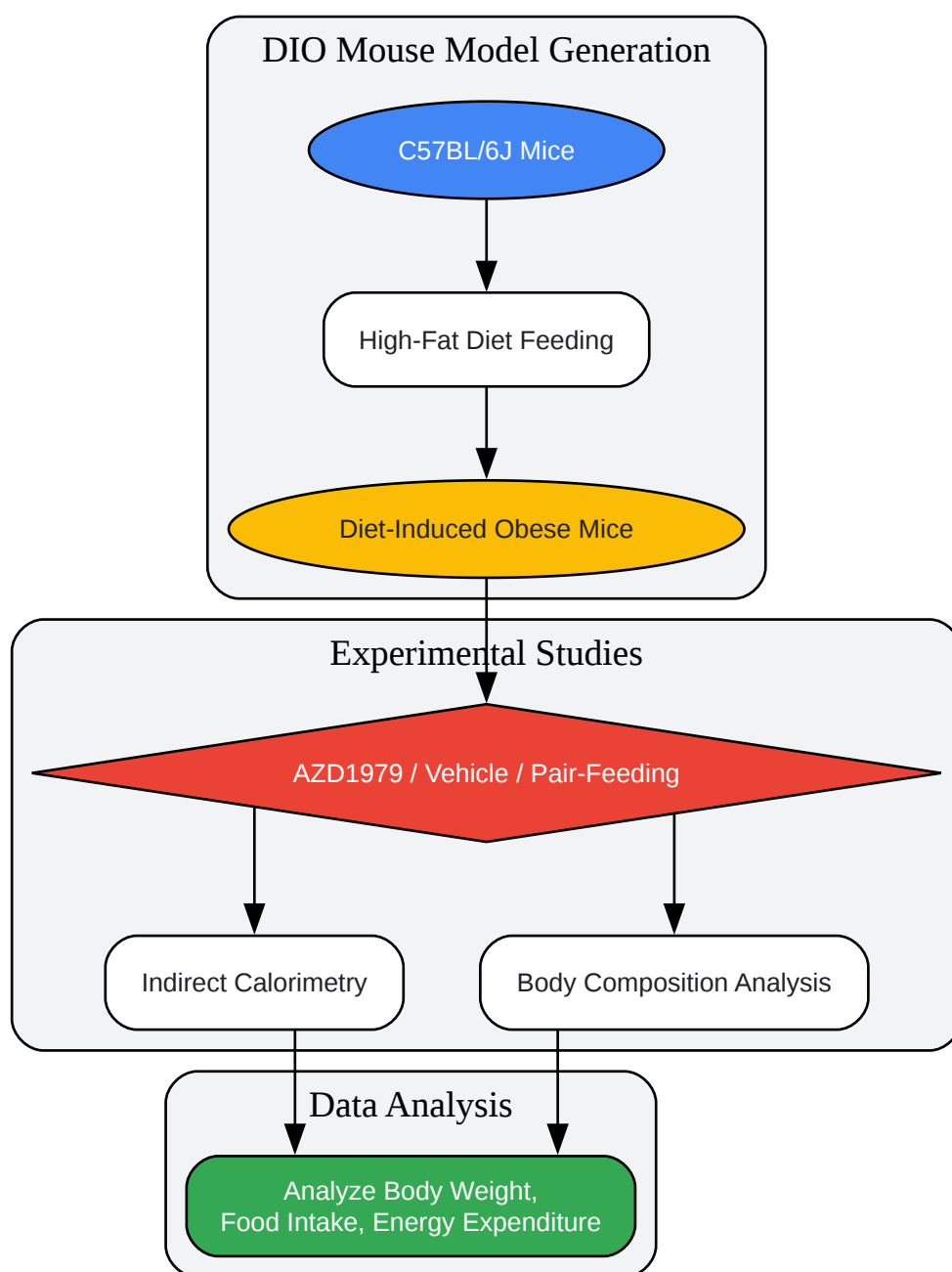
- Data Analysis: Energy expenditure is calculated from VO₂ and VCO₂ data.

Pair-Feeding Studies

Pair-feeding studies are crucial to disentangle the effects of reduced food intake from a direct effect on energy expenditure.

- Study Arms:
 - Group 1 (Ad libitum fed): Receives vehicle and has free access to food.
 - Group 2 (**AZD1979** treated): Receives **AZD1979** and has free access to food.
 - Group 3 (Pair-fed): Receives vehicle and is given the same amount of food consumed by the **AZD1979**-treated group on the previous day.
- Outcome: If the **AZD1979**-treated group loses more weight than the pair-fed group, it indicates that the drug has an effect on energy expenditure independent of its effect on food intake.[\[1\]](#)

Experimental Workflow



[Click to download full resolution via product page](#)

Figure 2: General Experimental Workflow for Assessing **AZD1979** Effects.

The Potential Role of Brown Adipose Tissue (BAT)

While the initial studies on **AZD1979** did not extensively investigate the role of brown adipose tissue (BAT), the discovery of MCHR1 expression in both rodent and human BAT opens up a plausible mechanism for the observed increase in energy expenditure.[7] BAT is a specialized

tissue responsible for non-shivering thermogenesis, a process that dissipates energy as heat. Activation of BAT is a known mechanism for increasing energy expenditure. The presence of MCHR1 in BAT suggests that **AZD1979** could potentially disinhibit sympathetic outflow to BAT or act directly on brown adipocytes to increase thermogenesis. Further research is warranted to elucidate the precise role of BAT in the metabolic effects of **AZD1979**.

Conclusion

AZD1979 is a potent MCHR1 antagonist that effectively reduces body weight in preclinical models. Its mechanism of action is twofold: it suppresses food intake and preserves or increases energy expenditure. The effect on energy expenditure has been demonstrated through indirect calorimetry and pair-feeding studies. The discovery of MCHR1 in brown adipose tissue suggests a potential avenue through which **AZD1979** may mediate its effects on energy expenditure. These findings underscore the therapeutic potential of MCHR1 antagonism for the treatment of obesity and highlight the importance of considering both energy intake and expenditure in the development of anti-obesity drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gup.ub.gu.se [gup.ub.gu.se]
- 3. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHR1) Antagonist with Favorable Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of melanin-concentrating hormone receptor 1 in brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of AZD1979 in Energy Expenditure: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605748#what-is-the-role-of-azd1979-in-energy-expenditure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com